6-(tert-butyl)-3,4-dihydroquinolin-2(1H)-one - 1198764-90-7

6-(tert-butyl)-3,4-dihydroquinolin-2(1H)-one

Catalog Number: EVT-3226525
CAS Number: 1198764-90-7
Molecular Formula: C13H17NO
Molecular Weight: 203.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Palladium-Catalyzed Carbonylative Cyclization: This method utilizes 1,7-enynes as starting materials and employs palladium catalysts along with perfluoroalkyl iodides and Mo(CO)6 to generate the 3,4-dihydroquinolin-2(1H)-one scaffold. []
  • Intramolecular Cyclization: This strategy involves the cyclization of substituted N-aryl cinnamamides using iron catalysts and aliphatic aldehydes, leading to the formation of C3-alkylated 3,4-dihydroquinolin-2(1H)-ones. []
  • Acid-Mediated Cyclization: Strong acids like triflic acid can promote the intramolecular cyclization of N-[4-(trifluoromethyl)phenyl]cinnamamide, yielding the desired 3,4-dihydroquinolin-2(1H)-one derivative. []
Applications
  • Medicinal Chemistry: Several 3,4-dihydroquinolin-2(1H)-one derivatives have been investigated for their potential therapeutic applications, including:
    • Antipsychotic Activity: Analogs of aripiprazole containing the 3,4-dihydroquinolin-2(1H)-one moiety have been synthesized and tested for their neuroleptic activity. []
    • Histamine H3 Receptor Antagonists: Certain 6-aminoalkoxy-3,4-dihydroquinolin-2(1H)-ones have shown potent H3R antagonistic activities and promising antiseizure effects. []
    • Human Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: This class of compounds has demonstrated efficacy in preclinical models of neurological disorders. []

1-(4-(3,4-dihydroquinolin-2(1H)-one-7-yloxy)butyl)-3-methyl-2,7-diphenyl-1,4-diazepan-5-one analogs

  • Compound Description: This series of compounds represents aripiprazole analogs where the 2,3-dichlorophenyl-4-piperazine/diazepane moiety is replaced with a 3-methyl-2,7-diphenyl-1,4-diazepan-5-one group. These modifications aimed to explore the impact of structural changes on the compound's properties and potential neuroleptic activity. []
  • Relevance: These analogs share the core 3,4-dihydroquinolin-2(1H)-one scaffold with 6-(tert-butyl)-3,4-dihydroquinolin-2(1H)-one. The research focuses on modifying substituents around this core structure to investigate their effects on binding affinity for adenosine and adrenergic receptors, as well as their overall drug-likeness. []
  • Compound Description: This class of compounds features a polycyclic structure incorporating the 3,4-dihydroquinolin-2(1H)-one moiety, along with perfluoroalkyl and carbonyl groups. These compounds were synthesized through a palladium-catalyzed carbonylative cyclization reaction. []
  • Relevance: The presence of the 3,4-dihydroquinolin-2(1H)-one core links these polycyclic compounds to 6-(tert-butyl)-3,4-dihydroquinolin-2(1H)-one. This research highlights the versatility of this core structure in constructing diverse and complex molecules. []

1-(4-(Trifluoromethyl)phenyl)-3,4-dihydroquinolin-2(1H)-one

  • Compound Description: This compound is a 3,4-dihydroquinolin-2(1H)-one derivative with a 1-(4-(trifluoromethyl)phenyl) substituent. Its crystal structure has been determined, providing insights into its spatial arrangement and potential intermolecular interactions. []
  • Relevance: Sharing the fundamental 3,4-dihydroquinolin-2(1H)-one structure with the target compound, this derivative emphasizes the importance of this scaffold in crystallographic studies and potentially influencing molecular properties through different substituents. []

7‐amino‐3,4‐dihydroquinolin‐2(1H)‐one‐peptide derivatives

  • Compound Description: This group consists of monopeptides, dipeptides, and deprotected monopeptide conjugates linked to the 7-amino-3,4-dihydroquinolin-2(1H)-one scaffold. These derivatives were synthesized and investigated for their inhibitory activity against human carbonic anhydrase (hCA) enzymes, antioxidant potential, and cytotoxic effects. []
  • Relevance: The shared 3,4-dihydroquinolin-2(1H)-one core structure connects these peptide derivatives to 6-(tert-butyl)-3,4-dihydroquinolin-2(1H)-one. This research demonstrates the potential of incorporating this scaffold into larger molecules and exploring diverse biological activities. []

(S)-3-hydroxy-3-phenyl-3,4-dihydroquinolin-2(1H)-ones

  • Compound Description: This series comprises enantiomerically pure (S)-3-hydroxy-3-phenyl-3,4-dihydroquinolin-2(1H)-ones synthesized through a two-step process involving benzylation and subsequent reduction and cyclization. []
  • Relevance: These compounds highlight the structural diversity achievable within the 3,4-dihydroquinolin-2(1H)-one family, with variations at the 3-position influencing stereochemistry. This is relevant to 6-(tert-butyl)-3,4-dihydroquinolin-2(1H)-one as it emphasizes the potential for modifying this scaffold to generate diverse analogs. []

8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one hydrochloride

  • Compound Description: This compound represents the hydrochloride salt of a 3,4-dihydroquinolin-2(1H)-one derivative containing an 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl} substituent. Its crystal structure was analyzed and compared to a fluorinated analog to understand the structural influence of fluorine substitution. []
  • Relevance: This compound emphasizes the potential for modifying the 8-position of the 3,4-dihydroquinolin-2(1H)-one core with complex substituents, like the piperazine derivative found in this example, which may be relevant to 6-(tert-butyl)-3,4-dihydroquinolin-2(1H)-one when considering potential modifications and their impact on structure and properties. []
  • Compound Description: These two series of compounds, 3,4-dihydroquinolin-2(1H)-one and 1,2,3,4-tetrahydroquinoline, both incorporate a 6-substituted thiophene amidine group and were designed as potential human neuronal nitric oxide synthase (nNOS) inhibitors. Structure-activity relationship (SAR) studies identified potent and selective nNOS inhibitors within these series. []
  • Relevance: This research directly investigates 3,4-dihydroquinolin-2(1H)-one derivatives as nNOS inhibitors, highlighting the potential biological significance of this scaffold and its relevance to 6-(tert-butyl)-3,4-dihydroquinolin-2(1H)-one as a starting point for medicinal chemistry investigations. []

6-aminoalkoxy-3,4-dihydroquinolin-2(1H)-ones as potential antiseizure agents

  • Compound Description: This series focuses on 6-aminoalkoxy-3,4-dihydroquinolin-2(1H)-one derivatives investigated for their histamine H3 receptor (H3R) antagonistic activities and potential as antiseizure agents. Several compounds showed potent H3R antagonistic activity and displayed antiseizure effects in a maximal electroshock seizure (MES) model. []
  • Relevance: This research directly investigates 6-substituted 3,4-dihydroquinolin-2(1H)-one derivatives, similar to 6-(tert-butyl)-3,4-dihydroquinolin-2(1H)-one, exploring their potential as antiseizure agents and highlighting the importance of the 6-position for biological activity in this scaffold. []

(Z)-4-(Iodomethylene)-3-(2,2,2-trifluoroethyl)-3,4-dihydroquinolin-2(1H)-ones

  • Compound Description: This series comprises (Z)-4-(iodomethylene)-3-(2,2,2-trifluoroethyl)-3,4-dihydroquinolin-2(1H)-one derivatives synthesized via a photo-induced radical cyclization reaction. These compounds were investigated for potential anti-hepatic fibrosis properties. []
  • Relevance: The presence of the core 3,4-dihydroquinolin-2(1H)-one structure links these derivatives to 6-(tert-butyl)-3,4-dihydroquinolin-2(1H)-one. The research highlights modifications at the 3- and 4-positions of the core structure and their potential for generating biologically active compounds. []

Oxime-containing 3,4-dihydroquinolin-2(1H)-one derivatives

  • Compound Description: This set of compounds consists of 3,4-dihydroquinolin-2(1H)-one derivatives containing oxime functionalities, synthesized through alkylation and subsequent reaction with hydroxylamine. These derivatives were evaluated for their antiplatelet and antiproliferative activities. []
  • Relevance: The shared 3,4-dihydroquinolin-2(1H)-one core structure connects these oxime-containing derivatives to 6-(tert-butyl)-3,4-dihydroquinolin-2(1H)-one, emphasizing the versatility of this scaffold for incorporating various functional groups and exploring their impact on biological activity. []

4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one

  • Compound Description: This specific derivative of 3,4-dihydroquinolin-2(1H)-one features a phenyl group at the 4-position and a trifluoromethyl group at the 6-position. Its synthesis and X-ray diffraction data have been reported, providing insights into its structural characteristics. []
  • Relevance: Both this compound and 6-(tert-butyl)-3,4-dihydroquinolin-2(1H)-one are part of the broader 3,4-dihydroquinolin-2(1H)-one class, highlighting the impact of different substituents, such as the phenyl and trifluoromethyl groups, on the compound's structure and properties. []

7-piperazinyl and 7-piperidinyl-3,4-dihydroquinazolin-2(1H)-ones

  • Compound Description: This series consists of 7-piperazinyl and 7-piperidinyl-3,4-dihydroquinazolin-2(1H)-one derivatives designed as potential atypical antipsychotics with potent D2 receptor antagonist and 5-HT1A receptor agonist properties. The compounds were synthesized and evaluated for their D2 and 5-HT1A receptor binding affinities. []
  • Relevance: Although structurally similar to 6-(tert-butyl)-3,4-dihydroquinolin-2(1H)-one, these compounds belong to the quinazolinone class due to the nitrogen atom at position 1 of the aromatic ring. This difference highlights the importance of the nitrogen atom's position in determining the compound's classification and potential pharmacological properties. []

Properties

CAS Number

1198764-90-7

Product Name

6-(tert-butyl)-3,4-dihydroquinolin-2(1H)-one

IUPAC Name

6-tert-butyl-3,4-dihydro-1H-quinolin-2-one

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

InChI

InChI=1S/C13H17NO/c1-13(2,3)10-5-6-11-9(8-10)4-7-12(15)14-11/h5-6,8H,4,7H2,1-3H3,(H,14,15)

InChI Key

LKXCQJMPEBPSNR-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC2=C(C=C1)NC(=O)CC2

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)NC(=O)CC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.